molecular formula C6H3ClN2O B11788052 5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile

5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile

Katalognummer: B11788052
Molekulargewicht: 154.55 g/mol
InChI-Schlüssel: DXOJRGWEQWHCFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a cyanoacetohydrazide, in the presence of a chlorinating agent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Wissenschaftliche Forschungsanwendungen

5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Uniqueness

5-Chloro-4-oxo-1,4-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a chlorine atom and a nitrile group. This combination of functional groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C6H3ClN2O

Molekulargewicht

154.55 g/mol

IUPAC-Name

5-chloro-4-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H3ClN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10)

InChI-Schlüssel

DXOJRGWEQWHCFG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=O)C(=CN1)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.